molecular formula C12H13N3OS B11086372 6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one

Cat. No.: B11086372
M. Wt: 247.32 g/mol
InChI Key: BODKIUXYWMOLCS-UHFFFAOYSA-N
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Description

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the triazine ring.

Scientific Research Applications

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-methylsulfanyl-2H-[1,2,4]triazin-5-one: A similar compound with a methyl group instead of a phenethyl group.

    3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5(2H)-one: Another similar compound with a benzyl group instead of a phenethyl group.

Uniqueness

6-Methyl-3-phenethylsulfanyl-2H-[1,2,4]triazin-5-one is unique due to its phenethyl group, which may impart specific biological activities and properties not found in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

6-methyl-3-(2-phenylethylsulfanyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H13N3OS/c1-9-11(16)13-12(15-14-9)17-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16)

InChI Key

BODKIUXYWMOLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCCC2=CC=CC=C2

Origin of Product

United States

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